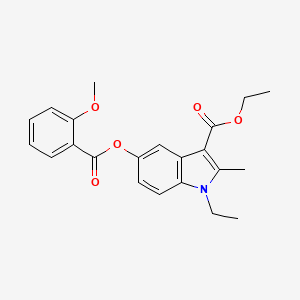

ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-1-ethyl-5-(2-Methoxybenzoyloxy)-2-methyl-1H-indol-3-carboxylat ist eine synthetische organische Verbindung, die zur Indol-Familie gehört. Indol-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie intensiv untersucht. Diese spezielle Verbindung weist eine komplexe Struktur mit mehreren funktionellen Gruppen auf, was sie für verschiedene chemische und biologische Studien interessant macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-1-ethyl-5-(2-Methoxybenzoyloxy)-2-methyl-1H-indol-3-carboxylat umfasst in der Regel mehrere Schritte:

Bildung des Indol-Kerns: Der Indol-Kern kann über die Fischer-Indol-Synthese hergestellt werden, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton unter sauren Bedingungen beinhaltet.

Veresterung: Die Carbonsäuregruppe am Indolring wird unter Verwendung von Ethanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure verestert.

Substitutionsreaktionen: Die Einführung der Ethyl- und Methoxybenzoyloxygruppen erfolgt durch nukleophile Substitutionsreaktionen. So kann beispielsweise die Methoxybenzoyloxygruppe durch Umsetzung des Indolderivats mit 2-Methoxybenzoylchlorid in Gegenwart einer Base wie Pyridin eingeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und der Einsatz von Durchflussreaktoren, wäre unerlässlich, um die Ausbeute und Reinheit zu maximieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Methoxygruppe, eingehen, was zur Bildung entsprechender Aldehyde oder Säuren führt.

Reduktion: Reduktionsreaktionen können auf die Estergruppe abzielen und sie in einen Alkohol umwandeln.

Substitution: Der Indolring kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, was eine weitere Funktionalisierung ermöglicht.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid sind gängige Reduktionsmittel.

Substitution: Elektrophile Reagenzien wie Brom oder Salpetersäure können unter kontrollierten Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Aldehyden.

Reduktion: Bildung von Alkoholen.

Substitution: Einführung von Halogenen oder Nitrogruppen am Indolring.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Ethyl-1-ethyl-5-(2-Methoxybenzoyloxy)-2-methyl-1H-indol-3-carboxylat als Baustein für die Synthese komplexerer Moleküle verwendet. Seine funktionellen Gruppen ermöglichen vielfältige chemische Modifikationen, was es in der synthetischen organischen Chemie wertvoll macht.

Biologie

Biologisch sind Indol-Derivate für ihre antimikrobiellen, entzündungshemmenden und krebshemmenden Eigenschaften bekannt. Diese Verbindung könnte auf ähnliche Aktivitäten untersucht werden, insbesondere in der Arzneimittelforschung und -entwicklung.

Medizin

In der Medizin könnte diese Verbindung auf ihre potenziellen therapeutischen Wirkungen untersucht werden. Indol-Derivate wurden auf ihre Rolle bei der Modulation biologischer Pfade untersucht, und diese Verbindung könnte zur Entwicklung neuer Medikamente beitragen.

Industrie

Industriell könnte die Verbindung bei der Synthese von Farbstoffen, Pigmenten und anderen Materialien verwendet werden, die komplexe organische Moleküle erfordern.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-1-ethyl-5-(2-Methoxybenzoyloxy)-2-methyl-1H-indol-3-carboxylat hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen interagieren Indol-Derivate mit verschiedenen Enzymen und Rezeptoren im Körper und modulieren deren Aktivität. Die Methoxybenzoyloxygruppe könnte die Fähigkeit der Verbindung, Zellmembranen zu durchqueren, verstärken und so ihre Bioverfügbarkeit erhöhen.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens or nitro groups on the indole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, indole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be studied for similar activities, particularly in drug discovery and development.

Medicine

In medicine, this compound might be explored for its potential therapeutic effects. Indole derivatives have been investigated for their role in modulating biological pathways, and this compound could contribute to the development of new pharmaceuticals.

Industry

Industrially, the compound could be used in the synthesis of dyes, pigments, and other materials that require complex organic molecules.

Wirkmechanismus

The mechanism of action of ethyl 1-ethyl-5-(2-methoxybenzoyloxy)-2-methyl-1H-indole-3-carboxylate would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body, modulating their activity. The methoxybenzoyloxy group might enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Indol-3-carbonsäure: Ein einfacheres Indolderivat mit einer Carbonsäuregruppe.

1-Methylindol: Ein Indolderivat mit einer Methylgruppe am Stickstoffatom.

2-Methoxybenzoylchlorid: Ein Vorläufer, der bei der Synthese der Zielverbindung verwendet wird.

Einzigartigkeit

Ethyl-1-ethyl-5-(2-Methoxybenzoyloxy)-2-methyl-1H-indol-3-carboxylat ist aufgrund seiner Kombination von funktionellen Gruppen einzigartig, die eine spezifische chemische Reaktivität und potenzielle biologische Aktivität verleihen. Das Vorhandensein sowohl von Ester- als auch von Methoxybenzoyloxygruppen unterscheidet es von einfacheren Indol-Derivaten und bietet mehr Möglichkeiten für chemische Modifikationen und Anwendungen.

Eigenschaften

Molekularformel |

C22H23NO5 |

|---|---|

Molekulargewicht |

381.4 g/mol |

IUPAC-Name |

ethyl 1-ethyl-5-(2-methoxybenzoyl)oxy-2-methylindole-3-carboxylate |

InChI |

InChI=1S/C22H23NO5/c1-5-23-14(3)20(22(25)27-6-2)17-13-15(11-12-18(17)23)28-21(24)16-9-7-8-10-19(16)26-4/h7-13H,5-6H2,1-4H3 |

InChI-Schlüssel |

XTWGKDACMHOJPM-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OCC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-4-{[(4-acetylphenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12159796.png)

![3-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12159798.png)

![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(2-methoxybenzyl)butanamide](/img/structure/B12159804.png)

![N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide](/img/structure/B12159818.png)

![2-[[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B12159821.png)

methanolate](/img/structure/B12159828.png)

![ethyl 4-[({(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate](/img/structure/B12159855.png)

![N-(1H-indol-4-yl)-2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B12159856.png)

![2-[[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B12159867.png)

![4-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12159870.png)

![3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]-N-methylbenzamide](/img/structure/B12159874.png)

![N'-[(Z)-(5-bromo-2-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B12159876.png)